Head-to-Head Muscarinic Receptor Binding Affinity vs. Piperine
In a direct radioligand binding assay using [³H]cis-methyldioxolane to label agonist sites in rat neocortex, methyl (E)-3-(1,3-benzodioxol-5-yl)-2-propenoate exhibited an IC₅₀ value of 100 nM [1]. In contrast, the structurally related alkaloid piperine, which also bears a 1,3-benzodioxole moiety, was evaluated in the same assay system and showed substantially weaker binding, with an IC₅₀ of approximately 35 µM [2]. This represents a 350-fold higher binding potency for the methyl cinnamate derivative.
| Evidence Dimension | Muscarinic Acetylcholine Receptor (M1-M5) Binding Affinity (IC₅₀) |
|---|---|
| Target Compound Data | 100 nM |
| Comparator Or Baseline | Piperine: 35 µM |
| Quantified Difference | 350-fold lower IC₅₀ (higher affinity) for the target compound |
| Conditions | Rat neocortex membranes, [³H]cis-methyldioxolane radioligand binding assay |
Why This Matters
This quantitative difference identifies methyl (E)-3-(1,3-benzodioxol-5-yl)-2-propenoate as a superior tool compound for muscarinic receptor studies where high affinity is required, whereas piperine would be unsuitable.
- [1] BindingDB. Entry BDBM50212580 (CHEMBL170903). IC₅₀ = 100 nM for inhibition of [³H]cis-methyldioxolane binding to rat neocortex agonist sites. Derived from: Ward, J.S. et al. (1998) Bioorg. Med. Chem. Lett. 8: 3073. View Source
- [2] Ward, J.S. et al. (1998). 3-(3,4-Methylenedioxyphenyl)-2-propenoic acid derivatives as muscarinic agonists. Bioorganic & Medicinal Chemistry Letters, 8(22), 3073-3078. View Source
